

Off-target effects of PIK-90 at high concentrations

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: PIK-90
CAS No.: 677338-12-4
Cat. No.: B1684649

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Technical Support Center: PIK-90

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of **PIK-90** at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary targets of **PIK-90**?

A1: **PIK-90** is a potent inhibitor of several class I phosphoinositide 3-kinases (PI3Ks) and DNA-dependent protein kinase (DNA-PK). Its primary targets, with IC₅₀ values in the low nanomolar range, are p110 α , p110 γ , p110 δ , and DNA-PK.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: I'm observing effects that are inconsistent with PI3K inhibition alone when using **PIK-90** at concentrations above 1 μ M. What could be the cause?

A2: At concentrations exceeding its IC₅₀ values for primary targets, **PIK-90** exhibits activity against a range of other kinases. These off-target effects can lead to complex cellular

responses that are not solely attributable to the inhibition of p110 α , γ , and δ . For instance, at 1 μ M, **PIK-90** can significantly inhibit mTORC1 and hsVPS34, and at higher concentrations, it can also affect ATM and ATR.[1][6] It is crucial to consider these off-target activities when interpreting experimental results at high concentrations.

Q3: My cells are showing G0/G1 cell cycle arrest at a concentration of 0.5 μ M **PIK-90**. Is this an expected outcome?

A3: Yes, this is a reported effect. At a concentration of 0.5 μ M, which is sufficient to substantially inhibit the phosphorylation of Akt, **PIK-90** has been observed to induce a modest G0/G1 arrest in glioma cell lines.[3]

Q4: I am using **PIK-90** to study insulin signaling and see a blockage of Akt phosphorylation. Is this a direct on-target effect?

A4: Yes, by inhibiting p110 α , **PIK-90** blocks the insulin-stimulated phosphorylation of Akt.[4][7] This prevents the activation of the mTORC1 pathway, a key component of insulin signaling.[4]

Troubleshooting Guides

Issue 1: Unexpected levels of apoptosis observed at 1-10 μ M concentrations.

- Possible Cause: At these concentrations, **PIK-90** is known to have off-target effects that can contribute to apoptosis. For example, in chronic lymphocytic leukemia (CLL) cells, **PIK-90** shows strong apoptosis-inducing effects at both 1 μ M and 10 μ M.[1] Combination therapy with other agents, such as the CDK inhibitor roscovitine, has also been shown to induce significant apoptosis in glioma cells at concentrations of 0.5 μ M **PIK-90**.[8]
- Troubleshooting Steps:
 - Confirm On-Target Effect: Measure the phosphorylation status of Akt, a direct downstream target of PI3K, to confirm that **PIK-90** is inhibiting its primary target at the concentration used.
 - Consider Off-Targets: Review the kinase selectivity profile of **PIK-90** (see Table 1) to identify potential off-targets that could be contributing to apoptosis in your cell type. For

example, inhibition of DNA-PK can sensitize cells to DNA damage and induce apoptosis.

[9][10][11]

- Titrate Concentration: Perform a dose-response experiment to determine the lowest concentration of **PIK-90** that effectively inhibits your target of interest while minimizing off-target-induced apoptosis.
- Use a More Selective Inhibitor: If off-target effects are confounding your results, consider using a more isoform-selective PI3K inhibitor as a control.

Issue 2: Altered cell migration and chemotaxis in my experimental model.

- Possible Cause: **PIK-90** has been shown to impair cell polarity and chemotaxis. In dHL60 cells, it completely inhibits fMLP-stimulated Akt phosphorylation, which is crucial for these processes.[3][12] In chronic lymphocytic leukemia (CLL) cells, **PIK-90** inhibits chemotaxis and reduces CXCL12-induced actin polymerization at concentrations of 1 μ M and 10 μ M.[2][3]
- Troubleshooting Steps:
 - Visualize Actin Cytoskeleton: Stain for F-actin to observe changes in cell polarity and the formation of lamellipodia in response to chemoattractants.
 - Migration Assay: Quantify the effect of **PIK-90** on cell migration using a transwell or wound-healing assay.
 - Control for PI3K-Independent Effects: If possible, use a structurally different PI3K inhibitor to confirm that the observed effects on migration are primarily due to PI3K pathway inhibition.

Data Presentation

Table 1: Kinase Selectivity Profile of **PIK-90**

Target	IC50 (nM)
Primary Targets	
p110 α	11[1][2][3][4]
DNA-PK	13[1][2]
p110 γ	18[1][2][3][4]
p110 δ	58[1][3][4]
Off-Targets	
PI3KC2 α	47[1]
PI3KC2 β	64[1]
p110 β	350[1][4]
ATM	610[1]
hsVPS34	830[1]
mTORC1	1050[1]
PI4KIII β	3100[1]
ATR	15000[1]

Experimental Protocols

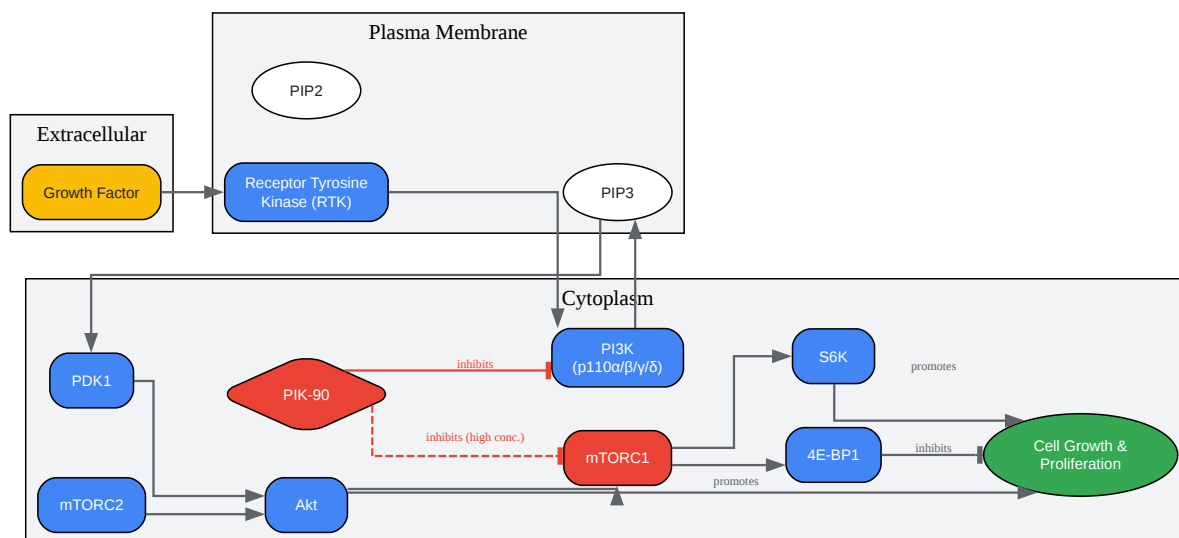
Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC₅₀ values of **PIK-90** against various kinases, based on commonly used kinase assay methodologies.[2][3]

- **Reaction Mixture Preparation:** Prepare a reaction mixture containing the specific kinase, the inhibitor (**PIK-90** at various concentrations, typically with a final DMSO concentration of 2%), a suitable buffer (e.g., 25 mM HEPES, pH 7.4, 10 mM MgCl₂), and the lipid substrate (e.g., freshly sonicated phosphatidylinositol at 100 μ g/mL).

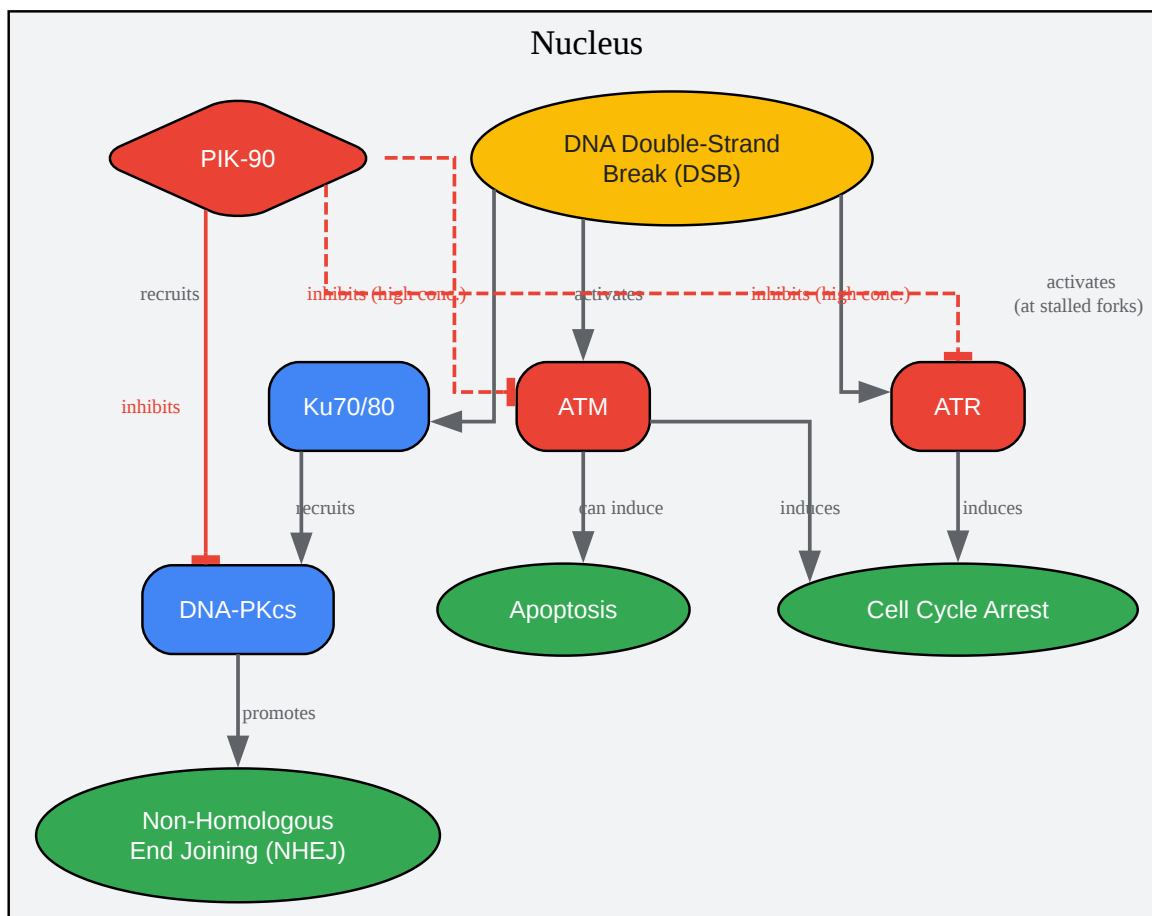
- **Initiation of Reaction:** Start the kinase reaction by adding ATP containing γ -³²P-ATP to a final concentration of 10 μ M or 100 μ M.
- **Incubation:** Allow the reaction to proceed for 20 minutes at room temperature.
- **Termination of Reaction:** Stop the reaction by adding 105 μ L of 1N HCl.
- **Lipid Extraction:** Add 160 μ L of CHCl₃:MeOH (1:1) and vortex the biphasic mixture. Centrifuge briefly and transfer the organic phase to a new tube.
- **Thin-Layer Chromatography (TLC):** Spot the extracted lipids onto a TLC plate and develop for 3-4 hours in a 65:35 solution of n-propanol:1M acetic acid.
- **Quantification:** Dry the TLC plates, expose them to a phosphorimager screen, and quantify the amount of phosphorylated product.
- **IC₅₀ Determination:** Measure kinase activity at 10-12 different inhibitor concentrations. Repeat the IC₅₀ determination two to four times and calculate the average value.

Visualizations



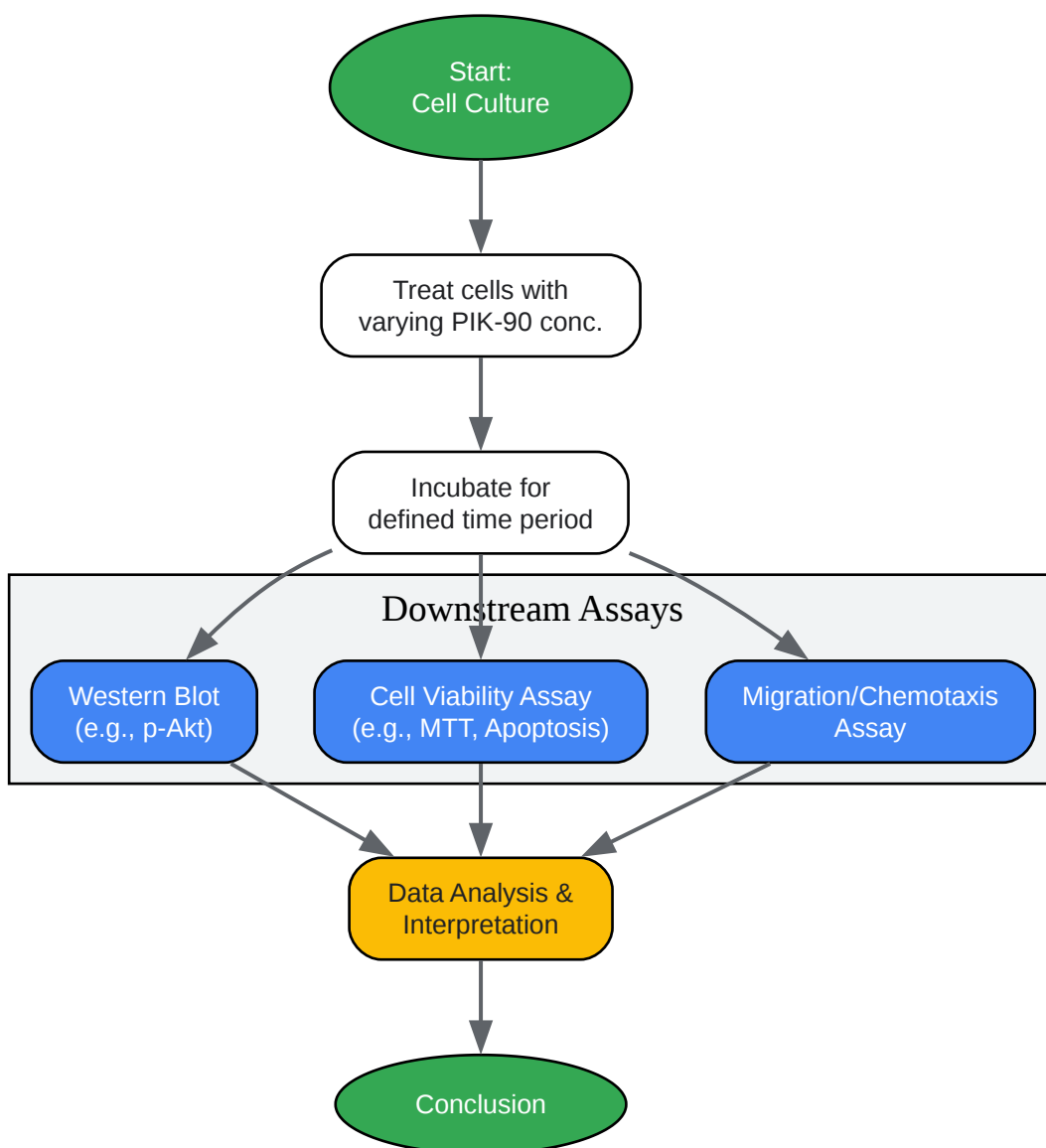
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Caption: PI3K/Akt/mTOR signaling pathway with **PIK-90** inhibition points.



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Caption: DNA damage response pathway showing **PIK-90**'s inhibitory targets.



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Caption: General experimental workflow for assessing **PIK-90** effects.

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- To cite this document: BenchChem. [Off-target effects of PIK-90 at high concentrations]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684649/docs#off-target-effects-of-pik-90-at-high-concentrations\]](https://www.benchchem.com/product/b1684649/docs#off-target-effects-of-pik-90-at-high-concentrations)

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